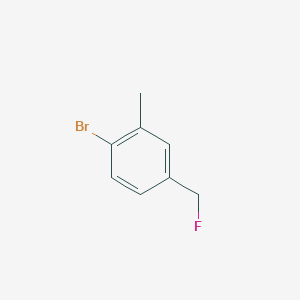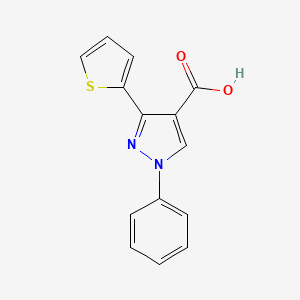![molecular formula C20H22N2O5S B2517975 2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898454-63-2](/img/structure/B2517975.png)
2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a structurally complex molecule that may be related to benzenesulfonamide derivatives. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzenesulfonamide moieties have been synthesized and evaluated for various biological activities, including inhibition of carbonic anhydrases and potential anticancer and radioprotective properties.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives involves the introduction of various functional groups to the benzenesulfonamide ring. For instance, the introduction of methyl groups and a pyrrolidinone moiety has been reported to affect the binding affinity to carbonic anhydrase isoforms . Similarly, the synthesis of novel quinolines from 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide has been described, leading to compounds with potential anticancer activity . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the presence of dimethyl groups and a pyrrolidinone moiety has been shown to decrease binding affinity to certain carbonic anhydrase isoforms but increase selectivity towards others . The molecular structure of the compound , with its dimethoxy groups and tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin moiety, would likely influence its binding properties and biological activity in a similar manner.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions that modify their biological activity. The introduction of a chloro group at the meta position of 2,6-dimethylbenzenesulfonamide derivatives has been shown to significantly increase the affinity to certain carbonic anhydrases . This suggests that similar modifications to the compound could be explored to fine-tune its activity and selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the introduction of specific substituents can affect the solubility, stability, and overall pharmacokinetic profile of these compounds . The compound , with its specific substituents, would likely have unique properties that could be advantageous or disadvantageous for its potential use as a therapeutic agent.
Applications De Recherche Scientifique
Heterocyclic Compounds in Drug Discovery
Quinoxaline and its derivatives are recognized for their broad spectrum of biological activities. These compounds, including quinolines and their analogs, are used in pharmaceuticals, dyes, and antibiotics due to their antimicrobial, anticorrosive, and antitumoral properties. Recent studies highlight the significance of quinoxalines and quinolines in medicinal chemistry, showcasing their potential in treating chronic and metabolic diseases, along with their use as corrosion inhibitors and in the synthesis of central nervous system (CNS) acting drugs (Aastha Pareek and Dharma Kishor, 2015); (C. Verma, M. Quraishi, E. Ebenso, 2020).
Applications in Photocatalytic Degradation
The structural analogs of the specified compound, such as quinoline, have been explored for their applications in the photocatalytic degradation of pollutants. These studies provide insights into the pathways and mechanisms through which these compounds can be utilized in environmental remediation, particularly in water treatment processes to degrade aromatic and alicyclic pollutants (P. Pichat, 1997).
Role in Antimicrobial and Anticorrosive Applications
Quinoline and its derivatives have demonstrated significant effectiveness as antimicrobial and anticorrosive agents. They form stable chelating complexes with metallic surfaces, preventing corrosion, and exhibit antimicrobial activities that can be leveraged in the development of new therapeutic agents. These compounds' ability to bind and form complexes with metals has practical applications in protecting materials and in the pharmaceutical industry for developing new drugs with antimicrobial properties (C. Verma, M. Quraishi, E. Ebenso, 2020).
Insights into CNS Acting Drugs
Quinoxaline and quinoline derivatives are studied for their potential effects on the central nervous system (CNS), providing a foundation for synthesizing compounds that may exhibit CNS activity. This research direction is particularly relevant for developing new therapeutic approaches to CNS disorders, leveraging the unique properties of these heterocyclic compounds (S. Saganuwan, 2017).
Propriétés
IUPAC Name |
2,5-dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-12-16-10-14(9-13-5-4-8-22(19(13)16)20(12)23)21-28(24,25)18-11-15(26-2)6-7-17(18)27-3/h6-7,9-12,21H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYBWUJWHLOBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517893.png)



![N-(2,4-difluorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2517898.png)

![Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2517902.png)
![N-(3,4-dimethoxyphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517906.png)


![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/no-structure.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile](/img/structure/B2517913.png)
